molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol

Cat. No.: B598605
CAS No.: 1202677-99-3
M. Wt: 245.194
InChI Key: HFJUERGXXSMFHV-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a nitrofuran moiety attached to a benzimidazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol has a wide range of applications in scientific research:

Future Directions

Nitrofuran compounds are being studied for their potential as antimicrobial and antitubercular agents . The development of new potent antimicrobials remains a great concern due to the rapid growth in microbial resistance and emergence of multi-drug resistant pathogens . Therefore, these potent antibacterial derivatives could be considered as promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include nitro derivatives and carboxylic acids.

    Reduction: Amino derivatives are the primary products.

    Substitution: Substituted nitrofuran derivatives are formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is unique due to its combined nitrofuran and benzimidazole structure, which imparts a broader spectrum of antimicrobial activity and potential for use in various therapeutic applications .

This compound’s versatility and effectiveness make it a valuable subject of study in medicinal chemistry and related fields.

Properties

IUPAC Name

2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUERGXXSMFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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